molecular formula C9H4Cl2F2N2O2 B2418619 6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2451256-40-7

6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2418619
CAS No.: 2451256-40-7
M. Wt: 281.04
InChI Key: RXCAWWDNVXQKFN-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with significant importance in organic synthesis and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes both chlorine and fluorine atoms, making it a valuable scaffold for various chemical reactions and applications .

Mechanism of Action

Target of Action

It’s known that imidazopyridine, a key structural component of this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that the compound may interact with multiple targets.

Mode of Action

The imidazopyridine moiety is known to interact with various targets in medicinal chemistry , suggesting that this compound may have a complex mode of action involving multiple interactions.

Biochemical Pathways

Given the wide range of applications of imidazopyridine in medicinal chemistry , it’s likely that this compound may affect multiple biochemical pathways.

Result of Action

The compound’s potential for causing skin corrosion/irritation and serious eye damage/eye irritation has been noted .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. For instance, it’s recommended to avoid dust formation and ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often require precise control of temperature and the use of specific reagents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ advanced techniques in chemical engineering to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of chlorine and fluorine atoms, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F2N2O2/c10-3-1-4(11)8-14-5(7(12)13)6(9(16)17)15(8)2-3/h1-2,7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCAWWDNVXQKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=C(N2C=C1Cl)C(=O)O)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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